molecular formula C24H27F6NO2P2 B12833377 1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis[(2S,5S)-2,5-dimethyl-1-phospholanyl]-1H-pyrrole-2,5-dione

1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis[(2S,5S)-2,5-dimethyl-1-phospholanyl]-1H-pyrrole-2,5-dione

Cat. No.: B12833377
M. Wt: 537.4 g/mol
InChI Key: UPIFPFNHJKOVCW-AJNGGQMLSA-N
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Description

1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis[(2S,5S)-2,5-dimethyl-1-phospholanyl]-1H-pyrrole-2,5-dione is a complex organic compound characterized by the presence of trifluoromethyl groups and phospholanyl substituents. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of Grignard reagents, bromination, and subsequent cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound are typically optimized for high yield and purity. These methods may include the use of flow microreactor systems for efficient and sustainable synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis[(2S,5S)-2,5-dimethyl-1-phospholanyl]-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis[(2S,5S)-2,5-dimethyl-1-phospholanyl]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can activate substrates and stabilize transition states through hydrogen bonding and other interactions . These interactions are crucial for its catalytic and biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis[(2S,5S)-2,5-dimethyl-1-phospholanyl]-1H-pyrrole-2,5-dione is unique due to its combination of trifluoromethyl and phospholanyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific catalytic and synthetic applications .

Properties

Molecular Formula

C24H27F6NO2P2

Molecular Weight

537.4 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3,4-bis[(2S,5S)-2,5-dimethylphospholan-1-yl]pyrrole-2,5-dione

InChI

InChI=1S/C24H27F6NO2P2/c1-12-5-6-13(2)34(12)19-20(35-14(3)7-8-15(35)4)22(33)31(21(19)32)18-10-16(23(25,26)27)9-17(11-18)24(28,29)30/h9-15H,5-8H2,1-4H3/t12-,13-,14-,15-/m0/s1

InChI Key

UPIFPFNHJKOVCW-AJNGGQMLSA-N

Isomeric SMILES

C[C@H]1CC[C@@H](P1C2=C(C(=O)N(C2=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)P4[C@H](CC[C@@H]4C)C)C

Canonical SMILES

CC1CCC(P1C2=C(C(=O)N(C2=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)P4C(CCC4C)C)C

Origin of Product

United States

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